![molecular formula C8H16O2 B589465 Octanoic-8,8,8-D3 acid CAS No. 156779-05-4](/img/structure/B589465.png)
Octanoic-8,8,8-D3 acid
Overview
Description
Octanoic-8,8,8-D3 acid, also known as Caprylic acid-8,8,8-d3, is a stable isotope with a molecular weight of 147.23 . It is an eight-carbon compound and is a medium-chained saturated fatty acid . It is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil .
Molecular Structure Analysis
The linear formula of this compound is CD3(CH2)5CH2CO2H . The SMILES string is [2H]C([2H])([2H])CCCCCCC(O)=O .Chemical Reactions Analysis
Octanoic acid is involved in the preparation of lactams using enzyme-catalyzed aminolysis . It was prepared from methyl 8-aminooctanoate with 10% Pd/C by stirring in water for 2h at 177°C .Physical And Chemical Properties Analysis
This compound has a boiling point of 237 °C and a melting point of 16 °C . The density is 0.929 g/mL at 25 °C . It is a weak acid in terms of its dissociation in water, but it is a stronger acid than acetic acid . It is slightly soluble in water but very soluble in organic solvents .Scientific Research Applications
Surface Chemistry and Reaction Pathways
Octanoic acid's surface chemistry has been explored on copper surfaces. It molecularly adsorbs at different temperatures, converting from a flat-lying species to a more upright species at saturation. This behavior facilitates its decomposition, impacting surface interactions and catalytic processes (Bavisotto et al., 2021).
Medical Applications
The 13C-octanoic acid breath test, using octanoic acid marked with a stable isotope, has been employed for non-invasive measurement of gastric emptying in infants. This application highlights its diagnostic potential in medical research (Van Den Driessche et al., 1997).
Materials Science
Octanoic acid is integral in the synthesis of thermotropic liquid crystalline copolyesters, demonstrating its role in advanced material synthesis. These materials exhibit unique anisotropic properties under certain temperature ranges, useful in material science and engineering (Pillai et al., 1992).
Biochemistry and Toxicity Studies
The relation between the structure of octanoic acid and its toxicity has been studied in Drosophila species. This research is crucial for understanding the biochemical pathways and toxicological effects of similar compounds in insect and plant interactions (Moulin & Jallon, 1999).
Catalysis and Biomass Conversion
Octanoic acid's role in catalysis, especially in the deoxygenation over various catalysts, has been examined. This research is significant for biofuel production and biomass conversion technologies (Sun et al., 2016).
Microbial Biosynthesis
Research has focused on increasing octanoic acid titers in Saccharomyces cerevisiae, demonstrating its potential in microbial biosynthesis for industrial applications, such as biofuels or antimicrobials (Baumann et al., 2021).
Environmental and Biological Research
Studies have looked into the impact of octanoic acid on embryonic development and fetal growth in murine models, shedding light on its biological effects and potential risks in medical and environmental contexts (Fredrickson et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Octanoic-8,8,8-D3 acid is intended for use as an internal standard for the quantification of octanoic acid by GC- or LC-MS. It is available for purchase from various suppliers.
Relevant Papers There are numerous papers available that provide further information on this compound . For example, one study discusses the surface pKa values of octanoic acid and its applications to atmospheric aerosol chemistry . Another paper investigates the toxicity mechanism of octanoic and decanoic acids .
properties
IUPAC Name |
8,8,8-trideuteriooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672928 | |
Record name | (8,8,8-~2~H_3_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156779-05-4 | |
Record name | (8,8,8-~2~H_3_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156779-05-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.